N-(2,4-Difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has been investigated in the context of small-conductance Ca2+-activated K+ channel (KCa2) modulation. Specifically, it serves as a parent compound for the development of subtype-selective positive modulators for KCa2 channels. [] This compound is part of a series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues studied for their potential therapeutic applications. []
While the provided papers do not detail the specific synthesis of N-(2,4-Difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, they offer insights into the synthesis of similar compounds. Researchers often employ modifications of parent compounds like CyPPA, replacing specific moieties to synthesize analogues with enhanced selectivity or potency for KCa2 channels. [] For example, substitutions on the N-benzene ring of N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives led to varying potencies for KCa2.2a channels. []
While the precise mechanism of action for this specific compound is not elaborated upon in the provided papers, research indicates that similar compounds, acting as positive modulators, bind to KCa2 channels. [] This binding likely occurs at specific sites within the channel's structure, potentially influencing the channel's gating properties and thereby modulating its activity. []
The primary research application of N-(2,4-Difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide appears to be in the development of novel KCa2 channel modulators. [] While this specific compound may not be directly employed in current research, it serves as a template for synthesizing more potent and subtype-selective KCa2.2a channel activators. [] Developing such compounds holds potential for treating neurological disorders like spinocerebellar ataxia type 2 (SCA2), where abnormal firing of Purkinje cells in the cerebellum is observed. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2